molecular formula C10H10N2O3S B2661644 ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate CAS No. 29122-97-2

ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate

Cat. No.: B2661644
CAS No.: 29122-97-2
M. Wt: 238.26
InChI Key: SIZDQTFXNGXUNV-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate is a chemical compound with the molecular formula C10H10N2O2S It is a derivative of benzo[c][1,2,5]thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate typically involves the reaction of benzo[c][1,2,5]thiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate can be compared with other benzo[c][1,2,5]thiadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-4-yloxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-2-14-9(13)6-15-8-5-3-4-7-10(8)12-16-11-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZDQTFXNGXUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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